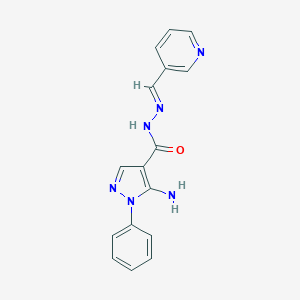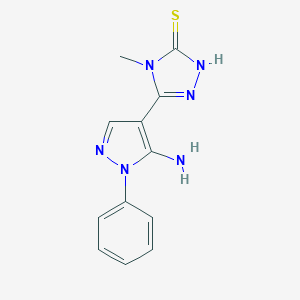
2-(4-methylphenyl)-4-phenyl-4H-3,1-benzothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylphenyl)-4-phenyl-4H-3,1-benzothiazine is a heterocyclic organic compound with a molecular formula C20H17NS. It is also known as riluzole and is used as a drug for the treatment of amyotrophic lateral sclerosis (ALS). Riluzole was first synthesized in the 1980s and has been extensively studied for its mechanism of action and physiological effects.
Mecanismo De Acción
Riluzole acts by inhibiting the release of glutamate, a neurotransmitter involved in neuronal excitability and cell death. It does this by blocking voltage-gated sodium channels, which are responsible for the release of glutamate from presynaptic neurons. Riluzole has also been shown to enhance the uptake of glutamate by astrocytes, which helps to reduce the concentration of extracellular glutamate.
Biochemical and Physiological Effects:
Riluzole has been shown to have a number of biochemical and physiological effects, including the modulation of glutamate neurotransmission, the inhibition of voltage-gated sodium channels, the enhancement of glutamate uptake by astrocytes, and the activation of neurotrophic factors such as brain-derived neurotrophic factor (BDNF). Riluzole has also been shown to have antioxidant properties and to modulate the expression of genes involved in cell survival and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using riluzole in lab experiments is its well-characterized mechanism of action and physiological effects. This allows researchers to design experiments that specifically target the glutamate neurotransmission pathway and to investigate the downstream effects of riluzole. However, one limitation of using riluzole is its relatively low potency, which may require high concentrations to achieve significant effects. This can lead to non-specific effects and potential toxicity.
Direcciones Futuras
There are several potential future directions for research on riluzole. One area of interest is the development of more potent analogs of riluzole that may have greater therapeutic efficacy. Another area of interest is the investigation of riluzole's potential as a neuroprotective agent in other neurological disorders such as traumatic brain injury and stroke. Additionally, there is interest in investigating the potential of riluzole as a modulator of other neurotransmitter systems, such as the GABAergic system. Finally, there is interest in investigating the potential of riluzole as a modulator of neuroinflammation, which is implicated in the pathogenesis of many neurological disorders.
Métodos De Síntesis
The synthesis of riluzole involves the reaction of 2-aminobenzothiazole with 4-fluoroaniline in the presence of a catalyst such as palladium on carbon. The reaction proceeds through a series of steps, including the formation of an intermediate and subsequent cyclization to form the final product. The yield of riluzole can be improved by optimizing reaction conditions such as temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
Riluzole has been extensively studied for its potential therapeutic applications in various neurological disorders such as ALS, Alzheimer's disease, and Huntington's disease. It has been shown to modulate glutamate neurotransmission, which is implicated in the pathogenesis of these disorders. Riluzole has also been investigated for its potential anti-tumor activity and as a neuroprotective agent in traumatic brain injury.
Propiedades
Fórmula molecular |
C21H17NS |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)-4-phenyl-4H-3,1-benzothiazine |
InChI |
InChI=1S/C21H17NS/c1-15-11-13-17(14-12-15)21-22-19-10-6-5-9-18(19)20(23-21)16-7-3-2-4-8-16/h2-14,20H,1H3 |
Clave InChI |
FSBCFFBVMABDRC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(S2)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(S2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-diphenyl-7-[3-(trifluoromethyl)phenyl]pyrimido[4',5':4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione](/img/structure/B293178.png)
![3,4,7-triphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione](/img/structure/B293179.png)
![2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B293181.png)
![3-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B293184.png)
![5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293185.png)
![3-[(3-methoxybenzylidene)amino]-7-phenyl-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B293187.png)

![4-Methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293192.png)



![2-{2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}-1,3,4-oxadiazole](/img/structure/B293197.png)
![1-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B293200.png)
